N2-{5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]-1H-pyrazol-4-yl}-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine
Beschreibung
This compound is a pyrimidine-2,4-diamine derivative characterized by:
- A 5-chloro-1H-pyrazol-4-yl group at the N2 position.
- A methyl group at the N4 position.
- A 5-(trifluoromethyl)pyrimidine core.
The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the oxetane ring in the piperidine moiety may improve solubility and pharmacokinetic properties . The compound’s design suggests targeting kinase pathways, though its specific biological target requires further elucidation.
Eigenschaften
IUPAC Name |
2-N-[5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXPEQJKNAWNQA-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@@H]3CCN(C[C@H]3F)C4COC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF4N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound N2-{5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]-1H-pyrazol-4-yl}-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes several key functional groups that contribute to its biological activity:
- Pyrazole ring : Known for its diverse biological activities.
- Piperidine moiety : Often associated with central nervous system (CNS) activity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
| Component | Description |
|---|---|
| Pyrazole | Heterocyclic compound with significant biological activities. |
| Piperidine | Aliphatic nitrogen-containing ring, commonly used in drug design. |
| Trifluoromethyl | Group that increases the potency and stability of compounds. |
Research indicates that compounds similar to the one demonstrate various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects.
- Receptor Modulation : Interaction with neurotransmitter receptors can affect CNS functions, potentially leading to analgesic or anxiolytic effects.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
Biological Activity Data
Several studies have reported on the biological activity of similar compounds. Below is a summary table of relevant findings:
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of pyrazole derivatives, it was found that compounds with similar structures to N2-{5-chloro...} significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: CNS Activity
Another investigation focused on piperidine-based compounds demonstrated that these molecules could effectively modulate serotonin receptors, leading to anxiolytic effects in rodent models. The incorporation of fluorine atoms was noted to enhance bioavailability and receptor affinity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Kinase Inhibition
AZD1480 (5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine)
- Structural Similarities :
- Shared pyrimidine-2,4-diamine scaffold.
- Substituted pyrazole (5-methyl-1H-pyrazol-3-yl) and fluoropyrimidine groups.
- Functional Differences: AZD1480 is a Jak2 inhibitor with proven in vitro efficacy (IC₅₀ < 10 nM) and in vivo activity in TEL-Jak2 models . AZD1480 advanced to Phase I trials due to favorable pharmacokinetics (oral bioavailability >50%), whereas the target compound’s ADME profile remains unverified .
Razaxaban (Factor Xa Inhibitor)
- Structural Overlaps :
- Pyrazole core and trifluoromethyl substituents.
- Functional Contrasts :
Substituent-Driven Activity and Selectivity
Chloro and Trifluoromethyl Groups
- The 5-chloro and 5-(trifluoromethyl) groups in the target compound are common in kinase inhibitors (e.g., EGFR, Jak2) for enhancing hydrophobic interactions and metabolic stability .
- In AZD1480, the 5-fluoro-pyrimidine group similarly improves potency by modulating electron density and steric effects .
Piperidine-Oxetane Moiety
- The (3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl group distinguishes the target compound from analogues like VJH (), which uses a dimethylaminomethyl imidazole for solubility.
- Oxetanes are known to improve solubility and reduce CYP450-mediated metabolism compared to bulkier substituents (e.g., tert-butyl groups in ) .
Data Tables
Table 1: Key Properties of Target Compound vs. AZD1480
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
